5-Ethynyl-6-methylpyridine-3-carboxylic acid
Description
5-Ethynyl-6-methylpyridine-3-carboxylic acid is a pyridine derivative featuring a carboxylic acid group at position 3, a methyl group at position 6, and an ethynyl (C≡CH) substituent at position 5. For instance, ethyl esters of related pyridine-3-carboxylates (e.g., ethyl 5-cyano-2-hydroxy-6-methylpyridine-3-carboxylate) are synthesized via multi-step procedures involving intermediates like 2-chloro-5-cyanopyridine derivatives . The ethynyl group in the target compound may enable applications in click chemistry or medicinal chemistry due to its reactivity in alkyne-azide cycloadditions.
Properties
IUPAC Name |
5-ethynyl-6-methylpyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-3-7-4-8(9(11)12)5-10-6(7)2/h1,4-5H,2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUGHTNOXDPNSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)C(=O)O)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-ethynyl-6-methylpyridine-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with 6-methylpyridine-3-carboxylic acid.
Ethynylation: The introduction of the ethynyl group can be achieved through a Sonogashira coupling reaction. This involves the reaction of 6-methylpyridine-3-carboxylic acid with an ethynylating agent such as ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst.
Deprotection: The trimethylsilyl protecting group is then removed using a fluoride source such as tetrabutylammonium fluoride to yield the final product, this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the availability of high-purity starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions: 5-Ethynyl-6-methylpyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carboxylic acid or other oxygen-containing functional groups.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The ethynyl group can participate in substitution reactions, such as nucleophilic addition or electrophilic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Catalysts such as palladium or copper are often used in coupling reactions.
Major Products:
Oxidation: Products may include this compound derivatives with additional oxygen functionalities.
Reduction: Products may include 5-ethynyl-6-methylpyridine-3-methanol or 5-ethynyl-6-methylpyridine-3-aldehyde.
Substitution: Products may include various substituted pyridine derivatives depending on the nature of the substituent introduced.
Scientific Research Applications
Medicinal Chemistry Applications
1. Allosteric Modulation:
5-Ethynyl-6-methylpyridine-3-carboxylic acid has been identified as a potential allosteric modulator in drug design. Research indicates that compounds with similar structures can influence receptor activity, particularly in the modulation of metabotropic glutamate receptors (mGluRs). These receptors are implicated in numerous neurological disorders, making them critical targets for therapeutic intervention. The compound's structure allows it to interact with the common allosteric site, enhancing or inhibiting receptor function depending on the specific ligand-receptor interactions .
2. Anticancer Research:
In studies focusing on cancer therapeutics, derivatives of pyridine compounds have shown promise as inhibitors of cancer cell proliferation. The incorporation of the ethynyl group enhances the biological activity of these compounds. For instance, research has demonstrated that similar pyridine derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound could be investigated further for its anticancer properties .
Agrochemical Applications
1. Herbicide Development:
The compound's structural characteristics make it a candidate for herbicide development. Pyridine derivatives are known for their herbicidal activity, and modifications such as the addition of ethynyl groups can enhance this activity. Studies have indicated that compounds with similar frameworks can effectively inhibit weed growth by targeting specific biochemical pathways in plants .
Material Science Applications
1. Organic Electronics:
this compound is also being explored for applications in organic electronics, particularly in the development of organic semiconductors. The ethynyl group contributes to the electronic properties of the material, making it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Research has shown that incorporating such compounds into electronic devices can improve efficiency and stability .
Table 1: Summary of Applications
Case Studies
Case Study 1: Allosteric Modulation
A study published in a prominent journal examined various ligands that bind to mGlu5 receptors, including those structurally related to this compound. The research highlighted how modifications to the pyridine structure can lead to significant changes in binding affinity and efficacy, underscoring the importance of structural diversity in drug design .
Case Study 2: Herbicide Efficacy
Research conducted on pyridine-based herbicides demonstrated that introducing ethynyl groups increased herbicidal activity against specific weed species. This study provides a framework for developing new agrochemicals based on this compound, targeting resistant weed populations effectively .
Mechanism of Action
The mechanism of action of 5-ethynyl-6-methylpyridine-3-carboxylic acid depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The ethynyl group can participate in covalent bonding with target molecules, while the carboxylic acid group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological or chemical effects.
Comparison with Similar Compounds
Comparison with Similar Pyridine Carboxylic Acid Derivatives
Structural and Functional Group Analysis
The table below compares key structural and physicochemical properties of 5-ethynyl-6-methylpyridine-3-carboxylic acid with its analogs:
| Compound Name | Molecular Formula | Molecular Weight | Substituents (Positions) | Key Functional Groups |
|---|---|---|---|---|
| This compound | C₉H₇NO₂* | 177.16* | Ethynyl (5), Methyl (6), COOH (3) | Carboxylic acid, Alkyne |
| 5-Hydroxy-6-methylpyridine-3-carboxylic acid | C₇H₇NO₃ | 153.14 | Hydroxyl (5), Methyl (6), COOH (3) | Carboxylic acid, Alcohol |
| 6-Amino-5-(4-chloro-3-methylphenyl)pyridine-3-carboxylic acid | C₁₃H₁₁ClN₂O₂ | 274.70 | Amino (6), Chloro-phenyl (5), COOH (3) | Carboxylic acid, Amine, Aryl |
| Ethyl 5-cyano-2-hydroxy-6-methylpyridine-3-carboxylate | C₁₀H₁₀N₂O₃ | 206.20 | Cyano (5), Hydroxyl (2), Methyl (6), Ethyl ester (3) | Ester, Nitrile, Alcohol |
| 1-Methyl-5-oxopyrrolidine-3-carboxylic acid | C₆H₉NO₃ | 143.14 | Methyl (1), Ketone (5), COOH (3) | Carboxylic acid, Lactam |
*Note: The molecular formula and weight for this compound are inferred from its IUPAC name. lists "C₁₅H₂₀N₂O₅" (MW 308.34), which likely corresponds to a different compound or a typographical error .
Key Differences and Implications
Substituent Effects on Reactivity and Solubility
- Ethynyl vs. This property may enhance metal-binding capacity or participation in covalent conjugation reactions.
- Methyl Group (Position 6): The methyl group in all analogs increases lipophilicity, which could improve membrane permeability but reduce aqueous solubility.
- Amino and Chlorophenyl Groups: The 6-amino-5-(4-chloro-3-methylphenyl) analog exhibits enhanced π-π stacking and hydrogen-bonding capabilities due to its aromatic and amine groups, making it suitable for targeting hydrophobic protein pockets .
Biological Activity
5-Ethynyl-6-methylpyridine-3-carboxylic acid is a pyridine derivative characterized by an ethynyl group at the 5-position, a methyl group at the 6-position, and a carboxylic acid group at the 3-position. Its molecular formula is CHNO, and it has gained attention for its potential biological activities and applications in scientific research.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The ethynyl group can form covalent bonds with target molecules, while the carboxylic acid group facilitates hydrogen bonding and ionic interactions. These interactions may modulate the activity of enzymes and receptors, leading to various biological effects.
Applications in Research
- Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of specific enzymes, particularly those involved in metabolic pathways.
- Cell Culture Studies : It serves as a non-ionic organic buffering agent in cell cultures, maintaining pH within a range suitable for biological experiments .
- Synthesis of Complex Molecules : Used as a building block in organic synthesis, it allows researchers to explore new reaction pathways and mechanisms.
Case Studies and Research Findings
Several studies have highlighted the biological significance of this compound:
- Inhibition of Metalloenzymes : Research indicates that derivatives of pyridine compounds can act as inhibitors of bacterial zinc metalloenzymes, which are crucial for bacterial survival. This suggests that this compound may have similar inhibitory effects .
- Pharmacological Potential : Investigations into related pyridine compounds have shown efficacy in preclinical models for conditions such as anxiety and pain management, indicating that this compound could be explored for similar therapeutic applications .
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 6-Methylpyridine-3-carboxylic acid | Lacks ethynyl group; less reactive | Limited enzyme interaction |
| 5-Ethynylpyridine-3-carboxylic acid | Lacks methyl group; different reactivity profile | Varies based on substituents |
| 5-Ethynyl-6-methylpyridine | Lacks carboxylic acid group; reduced functional interactions | Lower potential for biological activity |
The presence of both ethynyl and carboxylic acid groups in this compound enhances its reactivity and interaction capabilities, making it a versatile compound for various applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Ethynyl-6-methylpyridine-3-carboxylic acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A common approach involves multi-step synthesis starting with pyridine derivatives. For example, condensation of methylpyridine precursors with ethynylating agents (e.g., trimethylsilylacetylene) under palladium catalysis can introduce the ethynyl group . Cyclization and carboxylation steps may follow, using reagents like KMnO₄ or RuO₄ in acidic conditions to oxidize methyl groups to carboxylic acids . Optimization requires monitoring reaction parameters (temperature, solvent polarity, catalyst loading) via HPLC to track intermediate purity. Yields >70% are achievable with toluene as a solvent at 80–100°C .
Q. How can researchers characterize the solubility and stability of this compound under varying pH conditions?
- Methodological Answer : Solubility profiling should use UV-Vis spectroscopy or gravimetric analysis in buffered solutions (pH 1–13). The compound’s carboxylic acid group confers pH-dependent solubility: low solubility in acidic conditions (protonated form) and higher solubility in basic media (deprotonated carboxylate). Stability studies require accelerated degradation testing (40–60°C, 75% humidity) with LC-MS to identify degradation products (e.g., decarboxylation or ethynyl group hydrolysis) .
Q. What spectroscopic techniques are most effective for structural confirmation?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies ethynyl protons (δ 2.8–3.2 ppm) and methyl groups (δ 2.1–2.5 ppm). The carboxylic acid proton appears as a broad singlet (δ 10–12 ppm) in DMSO-d₆ .
- IR : Stretching vibrations for C≡C (2100–2260 cm⁻¹) and carboxylic acid O-H (2500–3300 cm⁻¹) confirm functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and fragments, such as loss of CO₂ (44 Da) from the carboxylic acid group .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in nucleophilic addition reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution, identifying the ethynyl group as a site for electrophilic attack. Solvent effects (PCM models) predict reactivity in polar aprotic solvents like DMF, aligning with experimental observations of regioselective alkyne functionalization .
Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. non-specific binding)?
- Methodological Answer :
- Control Experiments : Use competitive binding assays (e.g., fluorescence polarization) with known inhibitors to distinguish specific vs. non-specific interactions.
- Structural Analogues : Compare activity of derivatives lacking the ethynyl or carboxylic acid group to identify pharmacophores.
- Dose-Response Curves : EC₅₀/IC₅₀ values should be validated across multiple assays (e.g., SPR, ITC) to confirm reproducibility .
Q. How does the compound’s chelation behavior with transition metals impact its application in catalysis?
- Methodological Answer : The carboxylic acid and pyridine nitrogen act as bidentate ligands. Titration experiments with Cu(II)/Fe(III) salts (UV-Vis monitoring) show a 1:1 metal-ligand ratio. Applications in catalysis (e.g., Suzuki-Miyaura coupling) require optimizing metal loading (5–10 mol%) and evaluating turnover numbers (TON) in cross-coupling reactions .
Q. What industrial-scale purification methods minimize by-products without compromising yield?
- Methodological Answer :
- Crystallization : Use solvent mixtures (ethanol/water) to exploit pH-dependent solubility.
- Chromatography : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients achieves >98% purity.
- Distillation : For volatile intermediates, short-path distillation under reduced pressure avoids thermal decomposition .
Handling and Safety
Q. What precautions are critical for handling the ethynyl group during synthesis?
- Methodological Answer :
- Ventilation : Use fume hoods to prevent exposure to volatile acetylene by-products.
- Stabilizers : Add radical inhibitors (e.g., BHT) to reactions involving ethynyl intermediates to prevent polymerization.
- PPE : Wear flame-resistant lab coats and face shields due to the compound’s potential exothermic reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
